11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one
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Overview
Description
11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one is a chemical compound with the molecular formula C19H14O5. It is a member of the benzo[b]xanthenes family, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one typically involves the formation of key intermediates such as 1,2,4,5,8-pentamethoxynaphthalene. This intermediate undergoes regiospecific acylation at C-6 with 2-benzyloxy-4-methoxy-6-methylbenzoic acid. The derived orsellinylnaphthalene is then converted into spiro compounds, which upon pyrolysis yield the desired benzo[b]xanthen-12-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Bikaverin: 6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione.
Other Benzo[b]xanthenes: Compounds with similar core structures but different functional groups.
Uniqueness
11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
83375-25-1 |
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Molecular Formula |
C19H14O5 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
11-hydroxy-3,10-dimethoxybenzo[b]xanthen-12-one |
InChI |
InChI=1S/C19H14O5/c1-22-11-6-7-12-14(9-11)24-15-8-10-4-3-5-13(23-2)16(10)19(21)17(15)18(12)20/h3-9,21H,1-2H3 |
InChI Key |
VBSHMMCGKSCSBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C4C=CC=C(C4=C3O)OC |
Origin of Product |
United States |
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